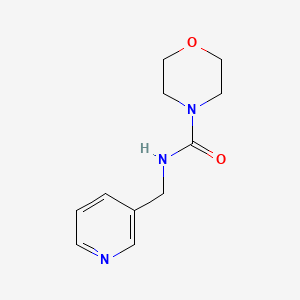

N-(pyridin-3-ylmethyl)morpholine-4-carboxamide

CAS No.: 347370-22-3

Cat. No.: VC5688407

Molecular Formula: C11H15N3O2

Molecular Weight: 221.26

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 347370-22-3 |

|---|---|

| Molecular Formula | C11H15N3O2 |

| Molecular Weight | 221.26 |

| IUPAC Name | N-(pyridin-3-ylmethyl)morpholine-4-carboxamide |

| Standard InChI | InChI=1S/C11H15N3O2/c15-11(14-4-6-16-7-5-14)13-9-10-2-1-3-12-8-10/h1-3,8H,4-7,9H2,(H,13,15) |

| Standard InChI Key | UGZFHCXZTNDQCU-UHFFFAOYSA-N |

| SMILES | C1COCCN1C(=O)NCC2=CN=CC=C2 |

Introduction

Chemical Identity and Physicochemical Properties

Structural Characteristics

N-(Pyridin-3-ylmethyl)morpholine-4-carboxamide consists of two heterocyclic systems:

-

Pyridine ring: A six-membered aromatic ring with one nitrogen atom at the 3-position, contributing to π-π stacking interactions in biological targets.

-

Morpholine carboxamide: A six-membered saturated ring containing one oxygen and one nitrogen atom, connected via a carboxamide group to the pyridinylmethyl moiety.

The compound’s SMILES notation (C1COCCN1C(=O)NCC2=CN=CC=C2) and InChIKey (UGZFHCXZTNDQCU-UHFFFAOYSA-N) confirm its planar geometry and hydrogen-bonding capacity.

Table 1: Molecular Properties of N-(Pyridin-3-ylmethyl)morpholine-4-carboxamide

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 221.26 g/mol |

| IUPAC Name | N-(pyridin-3-ylmethyl)morpholine-4-carboxamide |

| CAS Number | 347370-22-3 |

| XLogP3 | 0.2 (predicted) |

| Hydrogen Bond Donors | 1 |

| Hydrogen Bond Acceptors | 4 |

Synthesis and Reaction Pathways

Synthetic Strategies

The synthesis typically involves coupling morpholine-4-carbonyl chloride with 3-(aminomethyl)pyridine under basic conditions. Alternative routes include:

-

Amide bond formation: Using 2-chloro-4,6-dimethoxy-1,3,5-triazine (CDMT) as a coupling agent with -methylmorpholine in dichloromethane .

-

Multi-step functionalization: Introducing substituents to the pyridine or morpholine rings to modulate solubility and bioactivity.

Table 2: Representative Synthesis Parameters

| Step | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| 1 | Morpholine-4-carbonyl chloride, DCM, RT | 65% | |

| 2 | CDMT, -methylmorpholine, 24h | 78% |

Biological Activity and Mechanistic Insights

Anticancer Activity

Pyridine-morpholine hybrids demonstrate cytotoxicity via microtubule disruption. For example:

-

Microtubule assembly inhibition: Derivatives such as 7d and 10c reduce polymerization by 40–52% at 20 μM .

-

Selectivity indices: Certain analogs show 3–5× higher potency in MDA-MB-231 (breast cancer) vs. noncancerous LLC-PK1 cells .

Structure-Activity Relationships (SAR)

Role of the Morpholine Group

-

Oxygen atom necessity: Removal or substitution (e.g., piperidine) reduces binding affinity by 10-fold in antimalarial models .

-

Lipophilicity modulation: Introducing fluorine at R (e.g., compound 41) lowers clogP from 3.5 to 2.8, enhancing solubility but reducing oral bioavailability .

Pyridine Substitution Effects

-

3-Position specificity: Meta-substitution on pyridine improves target engagement vs. para-substituted analogs (e.g., 45 vs. 2) .

-

Methylenecarboxamide linker: Shortening the chain (e.g., ethyl to methyl) decreases hepatic microsomal stability by 40% .

Table 3: Comparative Bioactivity of Analogous Compounds

| Compound | Target (IC) | clogP | Half-life (rat, h) |

|---|---|---|---|

| 2 | P. falciparum: 1.2 nM | 3.5 | 10 |

| 41 | P. falciparum: 1.5 nM | 2.8 | 4 |

| 28 | P. falciparum: 12 nM | 3.1 | 8 |

Future Research Directions

Derivative Synthesis

-

Heterocyclic replacements: Testing pyrrolidine or triazole substitutions (as in) to improve metabolic stability.

-

Prodrug development: Esterifying the carboxamide to enhance oral absorption.

Target Identification

-

Proteomic profiling: Identifying binding partners via affinity chromatography or thermal shift assays.

-

Crystallographic studies: Resolving ligand-target complexes to guide rational design.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume